molecular formula C16H28N2O9 B11810805 R-1-BOC-3-amino piperidine citric acid salt CAS No. 1253790-41-8

R-1-BOC-3-amino piperidine citric acid salt

Cat. No.: B11810805
CAS No.: 1253790-41-8
M. Wt: 392.40 g/mol
InChI Key: WCTRRISCELZOPR-DDWIOCJRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of R-1-BOC-3-amino piperidine citric acid salt typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the following steps :

    Starting Material: N-Cbz-3-piperidine carboxylic acid is dissolved in methyl alcohol and heated with stirring to 40-50°C.

    Addition of Reagent: Slowly add the methanol solution of R-phenylethylamine at the same temperature.

    Isolation: After the reaction, the mixture is cooled, and the product is isolated by filtration and drying.

    Purification: The product is further purified by recrystallization from ethanol.

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

R-1-BOC-3-amino piperidine citric acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium borohydride

    Reducing Agents: Lithium aluminum hydride

    Substitution Reagents: Various acids and bases

Major Products Formed:

The major products formed from these reactions include amides, alcohols, and substituted piperidine derivatives .

Comparison with Similar Compounds

  • R-1-BOC-3-piperidinamine
  • tert-Butyl ®-3-amino-1-piperidinecarboxylate
  • ®-3-(Boc-amino)piperidine

Uniqueness:

R-1-BOC-3-amino piperidine citric acid salt is unique due to its specific combination of the BOC-protected amino group and the citric acid salt form. This combination enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

1253790-41-8

Molecular Formula

C16H28N2O9

Molecular Weight

392.40 g/mol

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t8-;/m1./s1

InChI Key

WCTRRISCELZOPR-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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